molecular formula C22H33N3O3S B6246880 N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide CAS No. 2460756-43-6

N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide

Cat. No. B6246880
CAS RN: 2460756-43-6
M. Wt: 419.6
InChI Key:
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Description

N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide (hereafter referred to as NPPHSH) is a novel compound that has been studied for its potential applications in scientific research. NPPHSH is a sulfonamide-based synthetic compound which has been demonstrated to possess a wide range of biochemical and physiological effects. In

Scientific Research Applications

NPPHSH has been used in numerous scientific research studies, including those related to cell biology, biochemistry, and pharmacology. It has been investigated for its potential applications in cancer research, neurological research, and drug discovery. NPPHSH has also been studied for its potential use in drug delivery, drug targeting, and drug metabolism.

Mechanism of Action

NPPHSH has been shown to interact with various cellular components, including membrane proteins, enzymes, and receptors. It has been demonstrated to interact with the cytochrome P450 family of enzymes, which are involved in the metabolism of drugs. NPPHSH has also been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
NPPHSH has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to modulate the expression of genes involved in cell cycle regulation and cell death. In addition, NPPHSH has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

NPPHSH has several advantages as a research tool. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has been demonstrated to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the mechanisms of action of various cellular processes. However, there are some limitations associated with using NPPHSH in lab experiments. For example, it is not water-soluble, so it must be dissolved in a suitable solvent prior to use. In addition, its effects can vary depending on the concentration used, so caution must be taken when using higher concentrations.

Future Directions

NPPHSH has a wide range of potential applications in scientific research. It could be used to further investigate the mechanisms of action of various cellular processes, such as cell cycle regulation, apoptosis, and gene expression. It could also be used to study the effects of drugs on cellular processes, as well as to develop new drug delivery systems. In addition, NPPHSH could be used to study the effects of various environmental factors on cellular processes. Finally, it could be used to investigate the potential therapeutic applications of NPPHSH in various diseases.

Synthesis Methods

NPPHSH is synthesized from the reaction between pyrrolidin-1-ylphenylboronic acid and 2-{spiro[2.3]hexane-5-sulfonamido}hexanamide in the presence of a base and a catalyst. The reaction takes place in a solvent such as dichloromethane at room temperature. The product is then isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide involves the reaction of a pyrrolidine derivative with a spirocyclic sulfonamide derivative, followed by amide formation.", "Starting Materials": [ "3-bromophenylacetonitrile", "1-pyrrolidine", "2,3-dihydro-1H-indene-5-sulfonamide", "hexanoyl chloride", "triethylamine", "potassium carbonate", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(pyrrolidin-1-yl)phenylacetonitrile by reacting 3-bromophenylacetonitrile with 1-pyrrolidine in the presence of potassium carbonate and dimethylformamide.", "Step 2: Synthesis of spiro[2.3]hexane-5-sulfonamide by reacting 2,3-dihydro-1H-indene-5-sulfonamide with hexanoyl chloride and triethylamine in diethyl ether.", "Step 3: Synthesis of N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide by reacting 3-(pyrrolidin-1-yl)phenylacetonitrile with spiro[2.3]hexane-5-sulfonamide in the presence of triethylamine and dimethylformamide, followed by amide formation with hexanoyl chloride and triethylamine in water." ] }

CAS RN

2460756-43-6

Product Name

N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide

Molecular Formula

C22H33N3O3S

Molecular Weight

419.6

Purity

95

Origin of Product

United States

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